7-methoxy-2-methyl-1-(2-morpholin-4-ylethyl)-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)indole-3-carboxamide
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Overview
Description
7-methoxy-2-methyl-1-(2-morpholin-4-ylethyl)-N-(1,3,3-trimethyl-2-bicyclo[221]heptanyl)indole-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-2-methyl-1-(2-morpholin-4-ylethyl)-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)indole-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the indole core, followed by the introduction of the methoxy and methyl groups. The morpholin-4-ylethyl side chain is then attached, and finally, the bicyclo[2.2.1]heptanyl group is introduced. Each step requires careful control of reaction conditions, including temperature, pH, and solvent choice .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
7-methoxy-2-methyl-1-(2-morpholin-4-ylethyl)-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated indole, while reduction of the carboxamide can produce an amine derivative .
Scientific Research Applications
7-methoxy-2-methyl-1-(2-morpholin-4-ylethyl)-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)indole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-methoxy-2-methyl-1-(2-morpholin-4-ylethyl)-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and affecting downstream signaling pathways. This can lead to changes in cellular behavior, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
- 7-methoxy-2-methyl-3-phenyl-4H-chromen-4-one
Uniqueness
Compared to similar compounds, 7-methoxy-2-methyl-1-(2-morpholin-4-ylethyl)-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)indole-3-carboxamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential therapeutic properties .
Properties
Molecular Formula |
C27H39N3O3 |
---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
7-methoxy-2-methyl-1-(2-morpholin-4-ylethyl)-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)indole-3-carboxamide |
InChI |
InChI=1S/C27H39N3O3/c1-18-22(24(31)28-25-26(2,3)19-9-10-27(25,4)17-19)20-7-6-8-21(32-5)23(20)30(18)12-11-29-13-15-33-16-14-29/h6-8,19,25H,9-17H2,1-5H3,(H,28,31) |
InChI Key |
XWGGGOMMJKYRJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1CCN3CCOCC3)C(=CC=C2)OC)C(=O)NC4C(C5CCC4(C5)C)(C)C |
Origin of Product |
United States |
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